molecular formula C13H16O4S B7989405 Ethyl 2-(3-iso-propoxyphenyl)sulfanyl-2-oxo-acetate

Ethyl 2-(3-iso-propoxyphenyl)sulfanyl-2-oxo-acetate

Cat. No.: B7989405
M. Wt: 268.33 g/mol
InChI Key: WUFBNOOLGAVRTF-UHFFFAOYSA-N
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Description

Ethyl 2-(3-iso-propoxyphenyl)sulfanyl-2-oxo-acetate is an organic compound with a complex structure that includes an ethyl ester, a sulfanyl group, and an iso-propoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-iso-propoxyphenyl)sulfanyl-2-oxo-acetate typically involves the reaction of 3-iso-propoxyphenyl thiol with ethyl oxalyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-iso-propoxyphenyl)sulfanyl-2-oxo-acetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The ethyl ester group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various esters or amides, depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(3-iso-propoxyphenyl)sulfanyl-2-oxo-acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-iso-propoxyphenyl)sulfanyl-2-oxo-acetate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The ester group can undergo hydrolysis to release active metabolites that interact with various biological pathways.

Comparison with Similar Compounds

Ethyl 2-(3-iso-propoxyphenyl)sulfanyl-2-oxo-acetate can be compared with other similar compounds such as:

    Ethyl 2-(3-methoxyphenyl)sulfanyl-2-oxo-acetate: Similar structure but with a methoxy group instead of an iso-propoxy group.

    Ethyl 2-(3-ethoxyphenyl)sulfanyl-2-oxo-acetate: Similar structure but with an ethoxy group instead of an iso-propoxy group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-oxo-2-(3-propan-2-yloxyphenyl)sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4S/c1-4-16-12(14)13(15)18-11-7-5-6-10(8-11)17-9(2)3/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUFBNOOLGAVRTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)SC1=CC=CC(=C1)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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